molecular formula C17H13NOS B13088791 2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile

2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile

Cat. No.: B13088791
M. Wt: 279.4 g/mol
InChI Key: BLSPYKHDIWJWJX-UHFFFAOYSA-N
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Description

2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile is an organic compound that features a benzonitrile group and a methanethioylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This is followed by further functional group modifications to introduce the methanethioyl and benzonitrile groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds, depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile is unique due to the presence of the methanethioyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.

Properties

Molecular Formula

C17H13NOS

Molecular Weight

279.4 g/mol

IUPAC Name

2-[3-(2-methanethioylphenyl)propanoyl]benzonitrile

InChI

InChI=1S/C17H13NOS/c18-11-14-6-3-4-8-16(14)17(19)10-9-13-5-1-2-7-15(13)12-20/h1-8,12H,9-10H2

InChI Key

BLSPYKHDIWJWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=CC=C2C#N)C=S

Origin of Product

United States

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